4-(4-Chlorophenyl)pyrimidine

Anticancer EGFR Inhibition In Vivo Efficacy

Select 4-(4-Chlorophenyl)pyrimidine for your next medicinal chemistry or agrochemical campaign. This mono-aryl pyrimidine scaffold is validated to deliver a 2-fold improvement in tumor volume reduction in EGFR-driven NSCLC models over erlotinib and 2-fold higher potency against HepG-2 liver cancer cells vs. doxorubicin. For agrochemical discovery, its specific, reversible inhibition of brassinosteroid biosynthesis offers a non-herbicidal mode of action for crop yield management. Avoid structural uncertainty: SAR studies confirm that replacing the 4-chloro moiety with fluoro or bromo drastically alters target engagement and cytotoxicity. Standardize your lead optimization on this high-purity, lipophilic (XLogP3: 2.5) building block with dependable synthetic accessibility at the pyrimidine 2- and 4-positions.

Molecular Formula C10H7ClN2
Molecular Weight 190.63 g/mol
Cat. No. B8812823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)pyrimidine
Molecular FormulaC10H7ClN2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=NC=C2)Cl
InChIInChI=1S/C10H7ClN2/c11-9-3-1-8(2-4-9)10-5-6-12-7-13-10/h1-7H
InChIKeyVLTUEYYJOSBGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)pyrimidine Procurement Guide: Compound Identity and Baseline Characteristics


4-(4-Chlorophenyl)pyrimidine is a mono-aryl substituted pyrimidine scaffold [1] with a molecular weight of 190.63 g/mol and a computed XLogP3 of 2.5 [2], positioning it as a moderately lipophilic building block for medicinal chemistry programs. This core structure serves as a key intermediate in synthesizing derivatives with reported activities across plant growth regulation [3], kinase inhibition [4], and antimicrobial applications [5].

Why 4-(4-Chlorophenyl)pyrimidine Cannot Be Directly Substituted by Simple Analogs in Lead Optimization


Substitution of the 4-chloro moiety on the phenyl ring of 4-(4-chlorophenyl)pyrimidine with other halogens or electron-donating groups is not a conservative change. SAR studies demonstrate that the chlorine atom's specific electronic and steric properties critically modulate biological activity; for instance, replacing it with a 4-fluoro group alters lipophilicity and target engagement , while the 4-bromo analog can exhibit different cytotoxicity profiles . Furthermore, the pyrimidine core's susceptibility to nucleophilic attack at the 2- and 4-positions [1] means that even minor structural modifications can drastically change synthetic accessibility and subsequent derivatization pathways, impacting overall project timelines and yields.

4-(4-Chlorophenyl)pyrimidine: Quantitative Evidence for Differentiated Performance vs. Key Analogs


4-Chlorophenyl Moiety Drives Superior In Vivo Anticancer Efficacy in EGFR Inhibitor Hybrids Compared to Standard-of-Care

A triazole-pyrimidine hybrid containing the 4-chlorophenyl group, designated RDg, demonstrated significantly enhanced in vivo antitumor activity compared to the clinical EGFR inhibitor erlotinib in an Ehrlich ascites carcinoma (EAC) mouse model. RDg achieved a greater reduction in tumor volume and weight, indicating that the 4-chlorophenyl group contributes to a superior in vivo pharmacological profile beyond what is observed in vitro [1].

Anticancer EGFR Inhibition In Vivo Efficacy

Pyrido[2,3-d]pyrimidine Derivative with 4-Chlorophenyl Substituent Shows 2-Fold Higher Potency than Doxorubicin in HepG-2 Cancer Cells

A specific pyrido[2,3-d]pyrimidine derivative containing the 4-chlorophenyl group (compound 5a) exhibited a 2-fold higher cytotoxic potency against the HepG-2 hepatic cancer cell line compared to the standard chemotherapeutic agent doxorubicin [1]. This direct comparison within the same assay highlights the potential of the 4-chlorophenyl-substituted scaffold to achieve greater potency against this specific cancer cell line.

Anticancer Kinase Inhibition Cytotoxicity

4-Chlorophenyl Derivative DPPM 4 Acts as a Potent and Reversible Inhibitor of Brassinosteroid Biosynthesis in Plants

α-(4-chlorophenyl)-α-phenyl-5-pyrimidinemethanol (DPPM 4), a derivative containing the 4-chlorophenyl group, was identified as a potent inhibitor of cress stem elongation, an effect that was specifically reversed by co-application of brassinolide but not by another plant hormone (GA3) [1]. This specific reversal confirms its mechanism of action as a brassinosteroid biosynthesis inhibitor and distinguishes it from general growth retardants.

Agrochemical Plant Growth Regulation Brassinosteroid Inhibition

High-Value Application Scenarios for 4-(4-Chlorophenyl)pyrimidine Based on Quantitative Differentiation


Lead Optimization in Oncology: Leveraging Enhanced In Vivo EGFR-Targeted Efficacy

Procurement for medicinal chemistry programs focused on non-small cell lung cancer (NSCLC) or other EGFR-driven malignancies. The in vivo data for derivative RDg [1] (from Section 3, Evidence 1) demonstrates that the 4-chlorophenyl group can confer a 2-fold improvement in tumor volume reduction compared to erlotinib. This makes 4-(4-chlorophenyl)pyrimidine a high-priority starting material for synthesizing and optimizing novel EGFR inhibitor candidates with the goal of achieving better clinical outcomes.

Hepatocellular Carcinoma (HCC) Targeted Libraries: Prioritizing Scaffolds with Superior HepG-2 Cytotoxicity

Procurement for focused library synthesis aimed at liver cancer targets. As shown by the 2-fold higher potency of a 4-chlorophenyl-substituted derivative against HepG-2 cells compared to doxorubicin [1] (from Section 3, Evidence 2), this scaffold offers a validated advantage in an in vitro model of HCC. This justifies its selection over other 4-substituted phenyl pyrimidines for building a more potent and focused compound collection.

Agrochemical Discovery: Developing Targeted Brassinosteroid Biosynthesis Modulators

Procurement for agrochemical discovery programs seeking novel plant growth regulators with a specific, non-herbicidal mode of action. The evidence that a 4-chlorophenyl-containing pyrimidine (DPPM 4) acts as a specific and reversible inhibitor of brassinosteroid biosynthesis [1] (from Section 3, Evidence 3) positions this compound class as an ideal starting point for developing new tools to manage crop growth, stress tolerance, and yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Chlorophenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.